1-Methanesulfonylpropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(5)3-8(2,6)7/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJASCWYRCSSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Methanesulfonylpropan 2 Amine
Established Synthetic Routes to Amines Relevant to 1-Methanesulfonylpropan-2-amine
The construction of the amine functionality is a cornerstone of organic synthesis, with a variety of well-established methods at the disposal of the synthetic chemist. The following sections detail classical approaches that can be adapted for the synthesis of this compound.
Nucleophilic Substitution Reactions Involving Halogenoalkanes
Nucleophilic substitution represents a fundamental pathway for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this would typically involve the reaction of a suitable halogenoalkane precursor with an amine source. The key starting material would be a 2-halopropyl methyl sulfone. The halogen atom, being a good leaving group, is displaced by a nucleophilic amine or its equivalent.
The reaction of a primary halogenoalkane with ammonia (B1221849) can be used to form a primary amine. cognitoedu.org This reaction is a classic example of nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient carbon atom bearing the halogen. chemguide.co.uk However, a significant drawback of this method is the potential for multiple alkylations, leading to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia is typically employed. masterorganicchemistry.com
The general mechanism involves the nucleophilic attack of ammonia on the haloalkane, forming an alkylammonium salt, which is then deprotonated by another molecule of ammonia to yield the primary amine. masterorganicchemistry.com
Table 1: Nucleophilic Substitution for Amine Synthesis
| Reactants | Product | Conditions | Notes |
|---|---|---|---|
| R-X (Halogenoalkane) + NH₃ | R-NH₂ (Primary Amine) | Excess NH₃ | Can lead to a mixture of primary, secondary, and tertiary amines. masterorganicchemistry.com |
An alternative two-step approach involves the use of sodium azide (B81097) (NaN₃) to displace the halide, forming an alkyl azide. The azide can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method, known as the Gabriel synthesis, avoids the issue of over-alkylation.
Reductive Amination Protocols of Carbonyl Compounds
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.org For the synthesis of this compound, the corresponding ketone, 1-methanesulfonylpropan-2-one, would be the key precursor. The process involves two main steps: the formation of an imine or enamine intermediate followed by its reduction to the amine. pearson.com
The reaction is typically carried out in a one-pot fashion, where the ketone is treated with an amine source (such as ammonia for a primary amine) and a reducing agent simultaneously. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. The imine is then reduced by the hydride reagent to yield the final amine product. pearson.com This method is highly efficient and avoids the harsh conditions and over-alkylation problems associated with some other methods. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Substrate Scope | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls, effective under mildly acidic conditions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and selective, often used for sensitive substrates. masterorganicchemistry.com |
Research has demonstrated the successful asymmetric reductive amination of various ketones, including those with sulfonyl groups, to produce chiral sulfonamides with high enantiomeric excess using nickel catalysts. researchgate.net
Reduction of Nitriles and Related Nitrogen-Containing Functional Groups
The reduction of nitriles provides a direct route to primary amines, with the advantage of extending the carbon chain by one carbon atom. For the synthesis of this compound, a potential precursor would be 1-methanesulfonylpropane-2-carbonitrile.
A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which readily converts nitriles to primary amines in high yields. studymind.co.uklibretexts.org The reaction typically proceeds in an ether solvent, followed by an aqueous workup to protonate the resulting amine. libretexts.org Catalytic hydrogenation, using catalysts such as platinum or nickel under high pressure and temperature, is another effective method for nitrile reduction and is often preferred in industrial settings due to its lower cost compared to metal hydrides. studymind.co.uk
A variety of other reagents have also been developed for the reduction of nitriles, including diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), which can reduce a wide range of aliphatic and aromatic nitriles in excellent yields. nih.gov
Table 3: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Conditions | Advantages | Limitations |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, aqueous workup | High yields, broad applicability. studymind.co.uklibretexts.org | Highly reactive, not selective for other reducible functional groups. |
| Catalytic Hydrogenation (H₂/catalyst) | High pressure and temperature | Cost-effective for large-scale synthesis. studymind.co.uk | Requires specialized equipment. |
Curtius Rearrangement and Analogous Amine-Forming Transformations
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine with the loss of one carbon atom. This method offers a route to amines from carboxylic acids. To apply this to the synthesis of this compound, one would start with 2-methyl-3-(methylsulfonyl)propanoic acid.
The carboxylic acid is first converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. The isocyanate can then be trapped with water to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine. A key advantage of the Curtius rearrangement is that it generally proceeds with retention of configuration at the migrating group.
Stereoselective and Asymmetric Synthesis of Chiral Amines
Given that this compound is a chiral molecule, controlling the stereochemistry at the C2 position is of paramount importance, especially for applications where a single enantiomer is required. Asymmetric synthesis provides the tools to achieve this control.
Enantioselective Approaches Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
In the context of synthesizing chiral amines, N-sulfinyl imines, derived from chiral sulfinamides such as tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries. yale.edu The synthesis of chiral β-amino acids and their derivatives has been achieved with high diastereoselectivity through Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. acs.orgnih.gov
The general approach involves the condensation of a ketone (in this case, 1-methanesulfonylpropan-2-one) with a chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the C=N bond of the imine is directed by the bulky chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the sulfinyl group is cleaved under mild acidic conditions to afford the desired chiral primary amine.
Table 4: Asymmetric Synthesis of Chiral Amines using Sulfinamide Auxiliaries
| Reaction | Chiral Auxiliary | Key Intermediate | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Strecker Synthesis | Chiral Sulfinamide | Chiral α-amino nitrile | High enantiomeric excess. |
| Asymmetric Mannich Reaction | Chiral N-sulfinyl imines | Chiral β-amino carbonyl | High diastereoselectivity. acs.orgnih.gov |
This methodology has been successfully applied to the synthesis of a wide range of chiral amines and is a promising strategy for the enantioselective synthesis of this compound.
Application of Chiral Reagents and Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiomerically pure compounds like this compound. This approach relies on the use of a small amount of a chiral catalyst to generate a large quantity of a single enantiomer product. The key to this transformation is the design and application of effective chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
One of the most powerful methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines. For substrates containing a sulfonyl group, such as N-sulfonyl imines, specific catalytic systems have been developed that show high efficacy. acs.org The strong electron-withdrawing nature of the sulfonyl group enhances the stability of the imine substrate and can prevent catalyst deactivation. acs.org Palladium complexes featuring diphosphine ligands, for instance, have proven effective in the asymmetric hydrogenation of N-sulfonyl imines, particularly when conducted in fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE). acs.org
A notable example involves the palladium-catalyzed hydrogenation of cyclic N-sulfonyl ketimines using the chiral ligand C4-TunePhos. This system, activated by a Brønsted acid, provides access to enantioenriched cyclic amines with high enantioselectivity (86–95% ee). acs.org While this applies to a cyclic system, the principles are transferable to acyclic precursors relevant to this compound.
Another significant strategy is the copper-catalyzed asymmetric conjugate reduction of activated enynes. nih.govrsc.org This method allows for the synthesis of chiral β-alkynyl sulfonyl derivatives, which can be precursors to the desired amine. The reaction proceeds sequentially, first with a palladium-catalyzed cross-coupling to form an enyne, followed by a highly regio- and enantioselective copper-hydride (CuH) catalyzed reduction. The stereochemical outcome is controlled by sophisticated chiral phosphine (B1218219) ligands. Detailed studies have identified that ligands from the WALPHOS and JOSIPHOS families are particularly effective for this transformation, demonstrating broad substrate scope and high functional group tolerance. nih.gov
| Ligand Family | Metal Catalyst | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| C4-TunePhos | Palladium (Pd) | Asymmetric Hydrogenation of N-sulfonyl imines | Effective with a Brønsted acid co-catalyst in fluorinated solvents. | acs.org |
| WALPHOS | Copper (Cu) | Asymmetric Conjugate Reduction of enynes | Provides high regio- and enantioselectivity for β-alkynyl sulfones. | nih.gov |
| JOSIPHOS | Copper (Cu) | Asymmetric Conjugate Reduction of enynes | Highly effective for a broad range of activated enynes. | nih.gov |
These catalytic systems highlight the importance of ligand design in achieving high levels of stereocontrol in the synthesis of complex molecules bearing sulfonyl groups.
Biocatalytic Strategies for Enantiopure Amine Synthesis (e.g., Transaminase-Mediated Transformations)
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the production of chiral amines, ω-transaminases (ω-TAs) are particularly prominent enzymes. nih.gov They catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone, generating a chiral amine with excellent enantiomeric purity. nih.gov
A compelling example directly relevant to the synthesis of this compound is the production of its close structural analog, (S)-1-Methoxypropan-2-amine. Researchers developed a high-productivity biocatalytic process using a transaminase to convert methoxyacetone (B41198) to the desired chiral amine using isopropylamine as the amine donor. researchgate.netresearchgate.net This process was optimized by integrating molecular biology, fermentation, and engineering to overcome kinetic and thermodynamic limitations. The result was a highly efficient reaction producing (S)-1-Methoxypropan-2-amine in high concentration (2M), excellent enantiomeric excess (>99% ee), and high conversion (97%) in just 7 hours. researchgate.net
The general mechanism of transaminase catalysis involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which acts as an intermediate amine carrier. nih.gov A significant challenge in transaminase-mediated reactions is the unfavorable reaction equilibrium. Several strategies have been developed to overcome this:
Use of Excess Amine Donor: Employing a large excess of a cheap amine donor, such as isopropylamine, shifts the equilibrium towards product formation. mdpi.com
Product Removal: When isopropylamine is used, the acetone (B3395972) co-product can be removed by sparging or vacuum to drive the reaction forward. researchgate.netmdpi.com
Coupled Reactions: The reaction can be coupled with a subsequent, irreversible step that consumes the amine product, thereby pulling the equilibrium. nih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Enzyme | Transaminase (ω-TA) | Enables highly stereoselective amination of a prochiral ketone. | researchgate.netresearchgate.net |
| Substrate | Methoxyacetone | Prochiral ketone precursor to the target amine. | researchgate.net |
| Amine Donor | Isopropylamine | Cost-effective source of the amino group. | researchgate.net |
| Enantiomeric Excess (ee) | >99% | Demonstrates exceptional stereocontrol of the biocatalyst. | researchgate.net |
| Conversion | 97% | Indicates a highly efficient and optimized process. | researchgate.net |
The success of this biocatalytic route for a closely related analog strongly supports its applicability for the enantiopure synthesis of this compound from the corresponding precursor, 1-methanesulfonylpropan-2-one.
Stereocontrol in Radical Cyclization Reactions for Amine Scaffolds
Radical cyclization reactions provide a powerful means of constructing cyclic amine scaffolds, which can be precursors or structural analogs of this compound. Achieving stereocontrol in these reactions is a significant synthetic challenge. Recent advances have demonstrated that high levels of regio- and stereoselectivity can be achieved in the cyclization of unsaturated sulfonamides.
One strategy involves the photolysis of N-alkenylsulfonamides in the presence of (diacetoxyiodo)benzene (B116549) and iodine. researchgate.net The regioselectivity of the sulfonamidyl radical cyclization can be effectively controlled by the placement of a halogen substituent on the double bond. For example, N-(4-halo-4-pentenyl)sulfonamides exclusively yield piperidine (B6355638) products through a 6-endo cyclization, while N-(5-halo-4-pentenyl)sulfonamides afford only pyrrolidines via 5-exo cyclization. researchgate.net This vinylic halogen substitution not only directs the regiochemistry but also allows the radical cyclization to proceed smoothly by inhibiting competing ionic pathways. researchgate.net
Another advanced method for creating stereocontrolled cyclic sulfamides is through palladium-catalyzed alkene carboamination reactions. nih.gov This annulation strategy allows for the synthesis of fused bicyclic sulfamides with good diastereoselectivity (up to 13:1 dr). nih.gov A key finding is that the relative stereochemistry of the products can be inverted by manipulating the reaction conditions to favor an anti-aminopalladation mechanism over the more common syn-aminopalladation pathway. This provides a valuable tool for accessing different diastereomers from a common precursor. nih.gov While these methods produce cyclic structures, the underlying principles of stereocontrol in reactions involving sulfonamide radicals are directly relevant to the construction of complex acyclic amine scaffolds.
Diastereoselective Synthetic Pathways to this compound Derivatives
Creating derivatives of this compound with additional stereocenters requires synthetic methods that exhibit high diastereoselectivity. Such pathways are crucial for building complex molecules for structure-activity relationship studies.
One powerful approach involves the synergistic use of multiple metal catalysts. For instance, an efficient method for the synthesis of enantioenriched S-propargyl sulfinamides, which are structurally related to derivatives of the target compound, has been developed using a dual nickel and copper catalytic system. acs.org This system, where each metal is coordinated by a different chiral ligand, achieves exceptional levels of enantio- and diastereoselectivity in the asymmetric addition of propargyl acetates to sulfinylamines. acs.org This dual-catalytic strategy demonstrates precise control over the formation of both carbon- and sulfur-centered stereocenters simultaneously.
| Methodology | Key Transformation | Mechanism/Catalyst | Potential Application | Reference |
|---|---|---|---|---|
| Synergistic Bimetallic Catalysis | Asymmetric addition of propargyl acetates to sulfinylamines | Nickel/Copper dual catalysis with chiral ligands | Creation of derivatives with multiple stereocenters (C and S). | acs.org |
| Cascade Michael Reaction | Formation of highly substituted cyclohexanones | Base-catalyzed inter- and intramolecular Michael additions | Synthesis of complex cyclic derivatives from acyclic precursors. | beilstein-journals.org |
| Prins Cyclization | Synthesis of 2,6-disubstituted tetrahydropyranones | Formation of a stable chairlike carbocation intermediate | Generation of oxygen-containing heterocyclic derivatives. | nih.gov |
Synthesis of Compound Libraries Incorporating the this compound Moiety
The systematic exploration of structure-activity relationships in drug discovery relies on the efficient synthesis of compound libraries. Incorporating the this compound scaffold into such libraries allows for the investigation of its potential as a pharmacophore. The sulfonamide group is a well-known bioisostere for amides and esters, offering improved metabolic stability and different hydrogen bonding capabilities, making it a valuable motif in medicinal chemistry. princeton.edu
A "libraries from libraries" approach has been successfully employed to generate diverse collections of compounds based on a common sulfonamide-linked scaffold. umn.edu In this strategy, a primary scaffold is synthesized, which is then elaborated into several distinct secondary libraries by reacting it with different building blocks. This method was used to create five different libraries linked by a sulfonamide, including those containing piperazine, thiourea, cyclic guanidine, and polyamine cores, demonstrating the versatility of the sulfonamide as a linking group for combinatorial chemistry. umn.edu
Furthermore, methods that facilitate the rapid, one-pot synthesis of sulfonamides from readily available starting materials are highly valuable for library creation. A recently developed strategy allows for the synthesis of sulfonamides by merging traditional amide coupling partners—carboxylic acids and amines. princeton.edu This process uses a copper-catalyzed decarboxylative halosulfonylation to convert an aromatic carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine in the same pot to form the desired sulfonamide. princeton.edu This protocol avoids the need to pre-functionalize the starting materials and is applicable to a wide range of substrates, making it ideal for generating analogues of existing pharmaceuticals and for library synthesis. princeton.edu These approaches provide robust platforms for creating diverse compound libraries centered around the sulfonamide functionality present in this compound.
Chemical Reactivity and Mechanistic Investigations of 1 Methanesulfonylpropan 2 Amine
Reactivity of the Amine Functional Group
The lone pair of electrons on the nitrogen atom of 1-Methanesulfonylpropan-2-amine is central to its reactivity, allowing it to function as a nucleophile and a base.
As a nucleophile, the primary amine of this compound can react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org The reaction proceeds via an Sₙ2 mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. ucalgary.ca
However, this direct alkylation is often difficult to control. The resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkylating agent, leading to a mixture of mono- and di-alkylated products. wikipedia.orgmasterorganicchemistry.commsu.edu This "runaway" reaction can even proceed to form a tertiary amine. masterorganicchemistry.com
R-X + CH₃SO₂CH₂CH(NH₂)CH₃ → [CH₃SO₂CH₂CH(NHR)CH₃] + HX Where R-X is an alkyl halide.
Further reaction with an excess of an alkylating agent, particularly a reactive one like methyl iodide, can lead to "exhaustive alkylation," resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.commsu.edu This specific type of alkylation of a tertiary amine is known as the Menshutkin reaction. wikipedia.org The process involves the formation of a quaternary ammonium cation and a halide anion. wikipedia.org Solvent-free, high-temperature conditions have been developed for quaternization processes, for instance, using dimethylsulfate, which can be advantageous for economic and environmental reasons. google.comgoogle.com The steric hindrance around the nitrogen atom and the basicity of the amine are crucial factors influencing the rate and success of quaternization. mdpi.com
Table 1: Factors Influencing Nucleophilic Alkylation of Amines
| Factor | Description | Impact on this compound |
| Amine Nucleophilicity | The lone pair on the nitrogen atom acts as a nucleophile. | The primary amine is a good nucleophile, readily attacking alkyl halides. msu.edu |
| Alkylating Agent | The reactivity of the alkyl halide (R-I > R-Br > R-Cl) and steric hindrance of the electrophilic carbon are key. | Reactive agents like methyl iodide favor exhaustive methylation. masterorganicchemistry.com |
| Stoichiometry | The ratio of amine to alkylating agent influences the product distribution. | An excess of the amine can favor mono-alkylation, while an excess of the alkyl halide leads to poly-alkylation and quaternization. msu.edu |
| Product Reactivity | The alkylated amine product is often more nucleophilic than the starting amine, leading to overalkylation. masterorganicchemistry.com | The secondary amine formed is also a nucleophile, leading to potential mixtures of products. |
| Steric Hindrance | Increased substitution on the amine or alkyl halide can slow the reaction rate. masterorganicchemistry.com | The isopropyl-like structure may introduce some steric bulk compared to a linear amine. |
Acylation Reactions with Acid Chlorides and Carboxylic Acids for Amide Formation
The amine group of this compound readily undergoes acylation to form stable amide derivatives. This is a fundamental transformation in organic synthesis.
With Acid Chlorides: The reaction with an acid chloride, such as ethanoyl chloride, is a rapid and often vigorous nucleophilic addition-elimination reaction. chemguide.co.uk The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and reforming the carbon-oxygen double bond. A base, often a second equivalent of the amine itself or a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. chemguide.co.ukstackexchange.comcommonorganicchemistry.com This classic method is known as the Schotten-Baumann reaction. tifr.res.in
With Carboxylic Acids: Direct reaction with a carboxylic acid to form an amide is generally unfavorable as it results in a stable ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. nih.gov
Table 2: Common Reagents for Amide Formation from Carboxylic Acids
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk Additives like HOBt can suppress side reactions. fishersci.co.uk |
| Onium Salts (Uronium/Phosphonium) | HATU, HBTU, PyBOP | These reagents form activated esters in situ, which are highly reactive towards amines, leading to rapid amide bond formation with high yields. fishersci.co.uk |
| Other Activating Agents | Thionyl chloride (SOCl₂), Propylphosphonic anhydride (B1165640) (T3P®) | SOCl₂ converts the carboxylic acid to a more reactive acid chloride in a one-pot procedure. commonorganicchemistry.comrsc.org T3P® is another effective dehydrating agent. organic-chemistry.org |
| Metal Catalysts | Titanium(IV) chloride (TiCl₄) | TiCl₄ can mediate the direct condensation of carboxylic acids and amines, often at elevated temperatures. nih.gov |
Formation of Amine Salts through Acid-Base Interactions
Consistent with the behavior of other primary amines, this compound acts as a Brønsted-Lowry base. chemguide.co.uk The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid. chemguide.co.uk This acid-base reaction results in the formation of an ammonium salt. For example, in the presence of hydrochloric acid (HCl), it will form 1-methanesulfonylpropan-2-ammonium chloride.
CH₃SO₂CH₂CH(NH₂)CH₃ + HCl → [CH₃SO₂CH₂CH(NH₃)CH₃]⁺Cl⁻
This salt formation is a reversible process. The amine is a weak base, and the extent of protonation depends on the pH of the solution. The basicity of the amine is a critical parameter, influencing its reactivity in various chemical environments.
In multi-step syntheses, the nucleophilicity and basicity of the amine group in this compound can interfere with desired reactions at other parts of a molecule. To prevent this, the amine is temporarily masked using a protecting group. organic-chemistry.org A key strategy is the conversion of the amine into a carbamate. organic-chemistry.org
Carbamates, such as the tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) derivatives, are significantly less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. organic-chemistry.orgcreative-peptides.com
Formation of Carbamates: A common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). For the Fmoc group, Fmoc-Cl or Fmoc-OSu are typically used. These reactions are usually performed in the presence of a base.
CH₃SO₂CH₂CH(NH₂)CH₃ + (t-BuOCO)₂O → CH₃SO₂CH₂CH(NH-Boc)CH₃ + t-BuOH + CO₂
Table 3: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure of Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., Piperidine) creative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH creative-peptides.com |
Transformations Involving the Methanesulfonyl Group
The methanesulfonyl group (a sulfone) is characterized by a sulfur atom in its highest oxidation state (+6). This makes it exceptionally stable and generally unreactive towards further oxidation.
The direct oxidation of the methanesulfonyl group in this compound to a sulfonic acid derivative is not a feasible or commonly reported transformation. The sulfone moiety is resistant to most common oxidizing agents due to the high oxidation state of the sulfur atom.
However, the synthesis of related sulfonic acid derivatives from similar precursors is possible through other chemical routes. For instance, the oxidation of corresponding thiols can yield sulfonic acids. researchgate.net It is also conceivable that under extremely harsh oxidative conditions, cleavage of the carbon-sulfur bond could occur, but this would likely lead to the degradation of the entire molecule rather than a clean conversion to a sulfonic acid. The synthesis of certain heterocyclic sulfonic acid derivatives, such as Δ²-1,2,4-thiadiazoline 1,1-dioxides, can be achieved through ring-closure reactions of related N¹-(α-halogenomethylsulphonyl)amidines. rsc.org
Therefore, while the outline mentions oxidation pathways, it is more chemically accurate to state that the methanesulfonyl group is highly stable to oxidation. The formation of sulfonic acid derivatives containing a similar carbon skeleton would necessitate a different synthetic approach, starting from a lower oxidation state of sulfur (e.g., a thiol or sulfide) or through derivatization of an existing sulfonic acid. google.com
Elucidation of Reaction Mechanisms and Reaction Kinetics
The chemical behavior of this compound is dictated by its two primary functional groups: the primary amine and the sulfonyl group. These groups exhibit distinct reactivities and typically undergo transformations through different reaction pathways.
Amine Group Transformations: The primary amine group is a nucleophilic center and a weak base, allowing it to participate in a wide array of well-understood reactions. mnstate.edu
N-Alkylation: The amine can act as a nucleophile in SN2 reactions with alkyl halides. This process can be difficult to control, often leading to polyalkylation, but monosubstitution can be favored by using a large excess of the amine. mnstate.eduyoutube.com
N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. This reaction requires a base to neutralize the HCl produced. mnstate.edu
Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a tetrahedral "aminol" intermediate that subsequently eliminates water. mnstate.edu
Sulfonamide Formation: Amines react with sulfonyl chlorides to produce sulfonamides. organic-chemistry.org This reaction can be catalyzed by Lewis acids like calcium triflimide [Ca(NTf₂)₂] to activate the sulfonyl fluoride (B91410) towards nucleophilic attack by the amine. organic-chemistry.org
Sulfonyl Group Transformations: The sulfonyl group is a strong electron-withdrawing group, rendering it relatively inert to many chemical transformations. wikipedia.orgwikipedia.org As discussed in section 3.2.2, its reactions are often reductive in nature. wikipedia.org The electron-withdrawing nature of the sulfonyl group also makes vinyl sulfones effective Michael acceptors. wikipedia.org Recent research has explored visible light-induced reactions to synthesize sulfone derivatives, highlighting the ongoing development in sulfone chemistry. researchgate.netresearchgate.net
In multi-step reaction sequences, the intermediates formed from this compound play a critical role in determining the final product.
The amine group's reactions often proceed through charged or neutral intermediates. For example, the reaction of amines with CO₂ is proposed to proceed through a concerted mechanism involving a six-membered transition state, rather than a simple zwitterionic intermediate, where a second base assists in proton transfer. researchgate.net In the reaction of some amines with carbonyl sulfide, a zwitterion intermediate is considered a possibility in the formation of thiocarbamate. researchgate.net
In the case of sulfonyl group reactions, single electron transfer from a reductant can lead to the fragmentation of the sulfonyl group into a sulfinic anion and a sp³-carbon radical. rsc.org This radical intermediate can then be trapped by electrophiles, allowing for the formation of new bonds. rsc.org The stability and reactivity of such intermediates are key to the synthetic utility of sulfones. rsc.orgresearchgate.net
Derivatization and Analog Design of 1 Methanesulfonylpropan 2 Amine
Synthesis of Structurally Modified Sulfonamide Derivatives
The primary amine of 1-Methanesulfonylpropan-2-amine can serve as a nucleophile in reactions with various sulfonyl chlorides to generate a library of N-sulfonated derivatives. This reaction, a cornerstone of medicinal chemistry, typically proceeds by reacting the amine with an appropriately substituted arylsulfonyl or alkylsulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid byproduct. The solvent of choice is usually an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
This approach allows for the introduction of diverse functionalities, depending on the substituents on the sulfonyl chloride, which can modulate the physicochemical properties of the resulting molecule.
Table 1: General Conditions for N-Sulfonylation of Primary Amines
| Parameter | Description |
| Amine Substrate | This compound |
| Acylating Agent | R-SO₂Cl (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) |
| Base | Triethylamine, Pyridine, or aqueous NaOH (Schotten-Baumann conditions) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system for Schotten-Baumann |
| Temperature | Typically 0 °C to room temperature |
Preparation of Protected Forms and their Subsequent Deprotection
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the primary amine group. This is achieved by introducing a protecting group that can be later removed under specific conditions without affecting the rest of the molecule. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is readily removed with a strong acid, such as trifluoroacetic acid (TFA). The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and is characteristically cleaved by catalytic hydrogenation. The selection of a protecting group strategy is crucial for the successful synthesis of more complex molecules.
Development of N-Substituted Alkylated and Acylated Analogs
N-Alkylation: The synthesis of secondary or tertiary amine analogs can be achieved through N-alkylation. Direct alkylation with alkyl halides is a common method but can suffer from a lack of selectivity, often leading to mixtures of mono- and di-alkylated products, as well as potential overalkylation to form quaternary ammonium (B1175870) salts.
A more controlled and widely used alternative is reductive amination. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), the latter being particularly effective for its mildness and selectivity.
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or carboxylic acid anhydrides provides a direct route to amide derivatives. These reactions are typically high-yielding and are often performed in the presence of a non-nucleophilic base. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Hydroxybenzotriazole (HOBt) can be used to facilitate amide bond formation directly from a carboxylic acid, a method prevalent in peptide synthesis. These methods offer a versatile way to introduce a wide range of substituents.
Table 2: General Methods for N-Alkylation and N-Acylation
| Transformation | Reagents & Conditions | Product Type |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloroethane (DCE) | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride/Anhydride (B1165640), Triethylamine, DCM | Amide |
| Amide Coupling | Carboxylic Acid, HOBt/DCC or EDC, DMF | Amide |
Synthesis and Study of Positional and Structural Isomers (e.g., 2-Methanesulfonylpropan-1-amine)
The positional isomer of the title compound is 2-Methanesulfonylpropan-1-amine (CAS 786598-78-5). In this isomer, the amine and methanesulfonyl groups are attached to adjacent carbons (C1 and C2, respectively), which can lead to different chemical reactivity and biological properties compared to the 1,2-substitution pattern of this compound. A comparative study of these isomers would require their separate synthesis and characterization. The synthesis of 2-Methanesulfonylpropan-1-amine could potentially be achieved starting from 2-methyl-1-propene or related precursors. However, specific synthetic routes and comparative studies for these isomers are not documented in the accessible literature.
Incorporation of this compound into Heterocyclic Scaffolds and Complex Molecular Architectures
The primary amine of this compound serves as a key functional handle for its incorporation into various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, it can be used as a building block in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrimidines or pyrazines.
One illustrative general method involves the reaction of an amine with a suitable precursor to form a fused heterocyclic system. For example, studies have shown the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives starting from 2-aminopyrimidine (B69317) precursors, which undergo reactions to build the imidazole (B134444) ring. While this compound was not used in these specific examples, it represents the type of amine that could potentially be integrated into such scaffolds, serving as a substituent that can influence the final properties of the molecule.
Applications in Advanced Organic Synthesis
1-Methanesulfonylpropan-2-amine as a Core Building Block in Multistep Synthesis
As a primary amine, this compound serves as a readily available source of nitrogen for incorporation into a wide array of molecular frameworks. The presence of the methanesulfonyl group provides chemical stability and can influence the reactivity and properties of the final products. It is recognized as a building block in organic synthesis, particularly in the creation of sulfonamide derivatives.
The application of propan-2-amine derivatives is evident in the production of high-value specialty chemicals, most notably in the agrochemical sector. For instance, the structurally related chiral amine, (S)-1-methoxypropan-2-amine, is a crucial intermediate in the manufacture of important chloroacetamide herbicides like metolachlor (B1676510) and dimethenamid. researchgate.netchimia.ch The synthesis of this building block has been optimized for large-scale production, highlighting the industrial relevance of this class of compounds. researchgate.netchimia.ch The development of a high-productivity biocatalytic process to produce (S)-1-methoxypropan-2-amine underscores the demand for such chiral building blocks in creating economically significant products. researchgate.netchimia.ch
The broader class of sulfonamides, for which this compound is a precursor, has applications in various industrial processes and is used in the production of specialty chemicals. Similarly, chiral amines are foundational components in many fine chemicals and agrochemicals. yale.edunih.gov
Table 1: Applications of Propan-2-amine Derivatives in Synthesis
| Compound/Class | Application Area | Specific Use | Significance |
| This compound | Organic Synthesis | Building block for sulfonamide derivatives. | Precursor for a key functional group in chemistry. |
| (S)-1-Methoxypropan-2-amine | Agrochemicals | Intermediate for herbicides (metolachlor, dimethenamid). researchgate.netchimia.ch | Demonstrates industrial-scale use of related chiral amines. |
| Chiral Amines | Fine Chemicals | Building blocks for complex molecules. nih.gov | Essential for creating high-value, enantiomerically pure products. |
| Sulfonamides | Specialty Chemicals | Intermediate in various industrial processes. | Wide-ranging utility in chemical manufacturing. |
In the rational design of new molecules, particularly for pharmaceutical applications, this compound serves as a valuable precursor. Research is actively exploring its potential as a starting material in drug synthesis. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. The amine group allows for straightforward linkage to other molecular fragments through reactions like amidation or reductive amination, while the sulfonyl group can engage in strong interactions with biological targets like enzymes.
The significance of chiral amines as precursors in drug development is immense, with estimates suggesting that 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.gov These amines are essential building blocks for synthesizing complex drug candidates. nih.govsigmaaldrich.com The development of methods to create these precursors, such as the Curtius rearrangement, is a key focus in medicinal chemistry. libretexts.org
Chiral this compound in Asymmetric Transformations
When used in its enantiomerically pure form, this compound gains significant importance in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral product. Chiral amines are widely employed in asymmetric synthesis as resolving agents, chiral bases, and building blocks. nih.govsigmaaldrich.com
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the product. After the reaction, the auxiliary is removed. The principles governing the use of chiral sulfonamides as auxiliaries are well-established. For example, tert-butanesulfinamide, a structurally analogous compound, is a highly versatile and widely used chiral reagent for the asymmetric synthesis of a vast number of different amines. yale.edu This reagent has been used on metric-ton scales for the production of drugs and fine chemicals, demonstrating the power of this approach. yale.edu
Similarly, chiral this compound could function as an auxiliary. The chiral center on the amine would guide the stereochemical outcome of reactions on a connected substrate. Its amine functionality allows for its attachment to carbonyl compounds to form amides or imines, positioning the influential methanesulfonyl group to control the approach of reagents. This strategy is used with other chiral amines like pseudoephenamine, which has proven effective in controlling stereochemistry in alkylation reactions. nih.gov A key advantage of such auxiliaries is their ability to be cleaved and recycled after the desired transformation.
Furthermore, chiral amines are valuable precursors for synthesizing chiral ligands, which are essential components of metal-based catalysts used in asymmetric reactions like hydrogenations or conjugate additions. sigmaaldrich.com
Table 2: Role of Related Chiral Amines and Sulfonamides in Asymmetric Synthesis
| Compound Type | Role | Transformation Type | Example |
| Chiral Sulfinamide | Chiral Auxiliary | Asymmetric synthesis of amines. yale.edu | tert-Butanesulfinamide |
| Chiral Amine | Chiral Auxiliary | Diastereoselective alkylation reactions. nih.gov | Pseudoephenamine |
| Chiral Amine | Building Block | Synthesis of chiral phosphoramidite (B1245037) ligands. sigmaaldrich.com | (R)-α-Ethylbenzylamine |
| Chiral Amine | Chiral Base | Enantioselective deprotonation reactions. sigmaaldrich.com | Homochiral lithium amide bases |
Beyond serving as a temporary auxiliary, chiral sulfonamide structures are integral to the design of permanent, recyclable catalysts for enantioselective transformations. The sulfinamide functionality has been shown to be a crucial feature in an increasing number of asymmetric catalysts. yale.edu The unique properties of the sulfinyl group, which can enhance acidity while providing a defined chiral environment, have led to new classes of hydrogen-bonding organocatalysts. yale.edu
By extension, a catalyst system incorporating chiral this compound could be developed. The amine could be used to synthesize a more complex ligand that coordinates with a metal center. The chirality of the amine ligand would then influence the metal's catalytic activity, enabling the production of enantiomerically enriched products. The development of such catalytic systems, particularly for the asymmetric hydrogenation of imines and enamines to produce other valuable chiral amines, is a major field of modern chemical research. nih.gov The ultimate goal is to create highly efficient catalytic methods that replace the need for stoichiometric chiral reagents, a key objective in sustainable chemistry. nih.gov
Computational Chemistry and Structure Activity Relationship Studies
Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-methanesulfonylpropan-2-amine, this process would involve screening it against a library of known protein structures to identify potential biological targets. The interaction energy, which indicates the binding affinity, is calculated, and the binding pose reveals key interactions such as hydrogen bonds, and van der Waals forces.
Hypothetical Ligand-Protein Interactions:
Given its structure, this compound possesses a primary amine group and a sulfonyl group, both of which can participate in significant intermolecular interactions. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. The methyl and propyl groups contribute to hydrophobic interactions. A hypothetical docking study might reveal interactions with an enzyme's active site, as detailed in the table below.
| Functional Group | Potential Interacting Residue (Example) | Type of Interaction |
| Amine (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |
| Sulfonyl (-SO2-) | Arginine, Lysine, Serine | Hydrogen Bond (Acceptor) |
| Propyl Chain | Leucine, Valine, Isoleucine | Hydrophobic Interaction |
This table represents a theoretical scenario of interactions and is not based on experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Prioritization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. figshare.comresearchgate.net The fundamental principle is that the biological activity of a molecule is determined by its physicochemical properties, which are in turn dictated by its structure. figshare.com
To develop a QSAR model for a series of derivatives of this compound, a set of compounds with known biological activities would be required. Various molecular descriptors would be calculated for each compound, including:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Such as partial charges and dipole moments.
Hydrophobic descriptors: Like the partition coefficient (logP).
A statistical method, such as multiple linear regression (MLR), would then be used to build an equation that correlates these descriptors with the observed activity. nih.gov A hypothetical QSAR equation might look like:
pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Such a model would allow for the prediction of the biological activity of newly designed derivatives, enabling prioritization for synthesis and testing.
Conformational Analysis and Molecular Dynamics Simulations of the Compound and Its Derivatives
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For this compound, this would involve systematically rotating the single bonds to explore the potential energy surface and identify the most probable shapes the molecule can adopt.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. ulisboa.pt An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its flexibility, conformational changes, and the stability of its interactions. ulisboa.pt Key insights from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the compound's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds with surrounding molecules or protein residues.
Table of Theoretical Conformational Energy:
| Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) (Hypothetical) |
|---|---|
| 60° (gauche) | 0.5 |
| 180° (anti) | 0.0 |
This table illustrates a simplified, hypothetical energy profile and is not derived from actual calculations for this compound.
Computational Methods for Investigating Reaction Mechanisms and Reactivity Profiles
Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms involving this compound. For instance, the mechanism of its synthesis or its potential metabolic pathways could be elucidated. These methods can calculate the energies of reactants, transition states, and products, allowing for the determination of reaction barriers and reaction rates.
The reactivity profile of the molecule can also be assessed by calculating various electronic properties:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrostatic interactions.
These computational investigations, though theoretical in the absence of specific experimental data for this compound, provide a powerful and essential toolkit for modern chemical and pharmaceutical research, enabling the prediction of molecular behavior and the rational design of new and improved compounds.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of 1-Methanesulfonylpropan-2-amine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not readily available in the literature, the expected chemical shifts and splitting patterns can be predicted based on the analysis of similar structures, such as propan-2-amine. cdc.govchemicalbook.com
For this compound, one would expect to observe distinct signals corresponding to the methanesulfonyl group, the propyl chain, and the amine group. The integration of ¹H NMR signals would correspond to the number of protons in each unique chemical environment, and the splitting patterns, governed by the n+1 rule, would reveal adjacent proton relationships. cdc.gov In ¹³C NMR, the number of signals would indicate the number of non-equivalent carbon atoms. chemicalbook.com
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | δ ~ 3.0 | Singlet | CH₃ (Methanesulfonyl) |
| ¹H | δ ~ 3.2-3.5 | Multiplet | CH₂ |
| ¹H | δ ~ 3.5-3.8 | Multiplet | CH |
| ¹H | δ ~ 1.2-1.4 | Doublet | CH₃ (Propyl) |
| ¹H | Variable | Broad Singlet | NH₂ |
| ¹³C | δ ~ 40-45 | - | CH₃ (Methanesulfonyl) |
| ¹³C | δ ~ 50-55 | - | CH₂ |
| ¹³C | δ ~ 45-50 | - | CH |
| ¹³C | δ ~ 18-22 | - | CH₃ (Propyl) |
Note: This is a predictive table based on general principles and data for similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. wikipedia.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak [M]⁺ corresponding to its molecular weight. cas.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. msu.edulibretexts.org
The fragmentation pattern is crucial for structural confirmation. Aliphatic amines typically undergo α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. researchgate.net For this compound, this would result in characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Significance |
| [M]⁺ | [C₄H₁₁NO₂S]⁺ | Molecular Ion |
| [M-15]⁺ | [C₃H₈NO₂S]⁺ | Loss of a methyl group |
| [M-CH₂SO₂CH₃]⁺ | [C₃H₈N]⁺ | Cleavage of the C-C bond adjacent to the sulfonyl group |
Note: This table represents predicted fragmentation patterns. The base peak would be the most stable fragment.
Chromatographic Methods for Separation, Identification, and Purity Determination (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating this compound from impurities and for quantifying its purity. cas.org Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride, is a common strategy to enhance detection sensitivity. bldpharm.com
Reversed-phase HPLC (RP-HPLC) is a frequently used mode for the analysis of polar compounds like amines. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape is a typical starting point. sigmaaldrich.com
Table 3: General HPLC Parameters for the Analysis of Aliphatic Amines
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (after derivatization) or ELSD |
| Injection Volume | 10 µL |
Note: These are general conditions and require optimization for the specific analysis of this compound.
Determination of Enantiomeric Purity and Stereochemical Configuration (e.g., Chiral HPLC)
As this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers. The determination of enantiomeric purity is critical, especially in pharmaceutical applications, as enantiomers can have different biological activities. americanpharmaceuticalreview.com Chiral HPLC is the most widely used method for separating enantiomers. researchgate.netsigmaaldrich.com
This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including amines. phenomenex.comnih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving separation. mdpi.com
Table 4: Representative Chiral HPLC Method for Amine Separation
| Parameter | Typical Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-3) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Note: The conditions presented are illustrative for chiral amine separations and would need to be specifically developed and validated for this compound. sigmaaldrich.com
Biological Activity and Mechanistic Studies in Vitro/preclinical Focus
Investigation of Potential Biological Activities through In Vitro Assays
There are no published studies detailing the investigation of 1-Methanesulfonylpropan-2-amine in in vitro assays.
Cell-Based Studies (e.g., Induction of Apoptosis in Cancer Cell Lines)
No research has been found that examines the effect of this compound on any cancer cell lines, including any analysis of apoptosis induction.
Elucidation of Molecular Mechanisms of Action and Target Interactions
The molecular targets and mechanisms of action for this compound have not been elucidated in any published research.
Analysis of Interactions with Enzymes and Receptors
There is no available data on the interaction of this compound with any enzymes or receptors.
Modulation of Cellular Pathways (e.g., Apoptotic Pathways, Cell Cycle Regulation)
No studies have been identified that investigate the modulation of any cellular pathways, such as apoptotic pathways or cell cycle regulation, by this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methanesulfonylpropan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or sulfonylation of propan-2-amine derivatives. For example, reacting propan-2-amine with methanesulfonyl chloride in a polar solvent (e.g., dichloromethane) under controlled pH (basic conditions) can yield the target compound. Temperature optimization (0–25°C) and stoichiometric ratios are critical to minimize side reactions . Evidence from analogous sulfanyl-propan-2-amine syntheses suggests that excess methanesulfonyl chloride may improve yields but requires careful purification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the methanesulfonyl group’s presence (e.g., δ~3.0 ppm for sulfonyl-attached methyl) and the propan-2-amine backbone .
- Chiral HPLC : For enantiomeric resolution, chiral stationary phases (e.g., cellulose-based columns) are recommended, as the compound may exhibit stereoisomerism .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHNOS) and isotopic patterns .
Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N). Hydrolysis of the sulfonyl group can occur in humid environments, forming propan-2-amine and methanesulfonic acid. Regular purity checks via TLC or HPLC are advised to detect degradation .
Advanced Research Questions
Q. How can enantiomerically pure this compound be synthesized, and what catalytic systems enhance stereoselectivity?
- Methodological Answer : Transaminase-mediated synthesis using enantioselective enzymes (e.g., ω-transaminases) can produce (R)- or (S)-enantiomers. Reaction parameters such as pH (7.5–9.0), co-solvents (e.g., DMSO), and pyridoxal-5’-phosphate (PLP) as a cofactor improve enantiomeric excess (>90%) . Computational docking studies may guide enzyme selection for specific configurations .
Q. What computational modeling approaches predict the biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., sulfonyl group’s electron-withdrawing effects) to predict reactivity in nucleophilic substitutions .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to identify binding affinities .
- QSAR Models : Correlate structural features (e.g., alkyl chain length) with metabolic stability using datasets from analogs .
Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : The sulfonyl group acts as a hydrogen-bond acceptor, interacting with catalytic residues in enzymes (e.g., serine hydrolases). Competitive inhibition assays (IC determination) and X-ray crystallography of enzyme-ligand complexes can elucidate binding modes. Comparative studies with methylsulfanyl analogs reveal enhanced inhibition due to sulfonyl’s stronger electron-withdrawing effects .
Q. How do structural modifications (e.g., alkyl chain elongation) affect the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Increasing the sulfonyl group’s alkyl chain (e.g., ethyl vs. methyl) reduces electrophilicity, slowing SN2 reactions. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) quantify this effect. For example, 1-Ethanesulfonylpropan-2-amine exhibits 30% lower reactivity than the methyl analog in thiol substitution reactions .
Q. What strategies resolve contradictions in purity assessments between HPLC and NMR data?
- Methodological Answer :
- HPLC-MS Coupling : Confirms whether impurities are structurally related (e.g., diastereomers) or unrelated contaminants .
- Spiking Experiments : Introduce suspected impurities (e.g., hydrolysis products) into the sample to identify NMR signals .
- Standard Additions : Quantify trace impurities undetectable by NMR using calibrated HPLC peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
